molecular formula C21H26ClNO3S2 B5277223 11-(5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid

11-(5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid

Cat. No.: B5277223
M. Wt: 440.0 g/mol
InChI Key: FACDRFNHXYRDMQ-SDXDJHTJSA-N
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Description

11-(5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid is a complex organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, antidiabetic, and anticancer properties . This compound features a thiazolidinone ring fused with a chlorobenzylidene moiety, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction between 2-chlorobenzaldehyde and thiazolidinone derivatives . The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve eco-friendly processes to minimize environmental impact. For instance, using water as a solvent and employing catalysts like piperidine can enhance the yield and purity of the product . The reaction conditions are optimized to maintain a temperature below 50°C to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

11-(5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce alcohols .

Scientific Research Applications

11-(5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-(5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid apart is its unique combination of a thiazolidinone ring and a chlorobenzylidene moiety. This structure imparts a distinct set of biological activities, making it a versatile compound for various research applications .

Properties

IUPAC Name

11-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClNO3S2/c22-17-12-9-8-11-16(17)15-18-20(26)23(21(27)28-18)14-10-6-4-2-1-3-5-7-13-19(24)25/h8-9,11-12,15H,1-7,10,13-14H2,(H,24,25)/b18-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACDRFNHXYRDMQ-SDXDJHTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCCCCCCCCCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCCCCCCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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